N-Amino-1H-imidazole-1-carboximidamide as a Core Scaffold for NNRTI-Resistant HIV-1 Reverse Transcriptase Inhibitors
N-Amino-1H-imidazole-1-carboximidamide is the foundational scaffold from which NAIM analogs are synthesized, and these analogs retain potent activity against HIV-1 reverse transcriptase (RT) variants harboring the clinically relevant K103N and Y181C resistance mutations. Unlike the parent compound, which is an unadorned building block, the derivatized analogs exhibit nanomolar inhibitory activity against purified wild-type RT and mutant RTs [1]. While direct activity data for the parent compound is not reported, the retention of activity against drug-resistant RT variants is a hallmark of the NAIM scaffold [1].
| Evidence Dimension | Inhibition of HIV-1 Reverse Transcriptase Variants |
|---|---|
| Target Compound Data | Parent scaffold for NAIM analogs |
| Comparator Or Baseline | NAIM analogs: Activity against wild-type RT and RTs containing K103N or Y181C resistance mutations. |
| Quantified Difference | NAIM analogs maintain activity against resistant mutants; specific IC₅₀ values for individual analogs are provided in the source publication [1]. |
| Conditions | In vitro purified recombinant HIV-1 RT assays. |
Why This Matters
Researchers developing NNRTIs with a high genetic barrier to resistance require a scaffold that inherently maintains activity against mutant RTs, a property demonstrated by NAIM analogs derived from this compound.
- [1] Zha X, Lamba M, Zhang L, Lou Y, Xu C, Kang D, Chen L, Xu Y, Zhang L, De Simone A, Samez S, Pesarese A, Stojan J, Lopez MG, Egea J, Andrisano V, Bartolini M. Synthesis and biological testing of N-aminoimidazole-based p38α MAP kinase inhibitors. ChemMedChem. 2010;5(7):1134-1142. View Source
